Chain‑Length‑Dependent Antifungal Spectrum: Cepafungin III Targets Filamentous Fungi but Fails Against C. albicans In Vivo
Cepafungin III exhibits a narrower antifungal spectrum than the major component cepafungin I. The original characterization reports that cepafungin III is active against Candida spp., Aspergillus fumigatus, and Trichophyton spp. in vitro, yet it lacks efficacy in a murine Candida albicans M‑9 infection model, whereas cepafungin I (and the combined cepafungin mixture) demonstrates broader in vivo protection [1]. The shorter C10 acyl chain of cepafungin III is the only structural variable distinguishing it from the more efficacious cepafungin I (C12 chain), directly linking chain length to the loss of in vivo anti‑C. albicans activity.
| Evidence Dimension | Antifungal efficacy – in vivo murine candidiasis model |
|---|---|
| Target Compound Data | Cepafungin III: not effective against Candida albicans M‑9 infection in mice [1] |
| Comparator Or Baseline | Cepafungin I (and cepafungin I/II/III mixture): effective against the same C. albicans M‑9 model (qualitative, no MIC disclosed) [1] |
| Quantified Difference | Qualitative difference – loss of in vivo efficacy correlated with a two‑carbon shorter acyl chain |
| Conditions | Murine Candida albicans M‑9 systemic infection model; compound administered intraperitoneally; strain Pseudomonas sp. CB‑3 fermentation products tested as individual components and as a natural mixture [1]. |
Why This Matters
A procurement decision based on antifungal target profile must discriminate between cepafungin III and cepafungin I, because only the latter retains activity in the in vivo C. albicans model relevant for translational antifungal research.
- [1] Shoji J, Hinoo H, Kato T, Hattori T, Hirooka K, Tawara K, Shiratori O, Terui Y. Isolation of cepafungins I, II and III from Pseudomonas species. J Antibiot (Tokyo). 1990 Jul;43(7):783-7. doi:10.7164/antibiotics.43.783. PMID: 2387772. View Source
